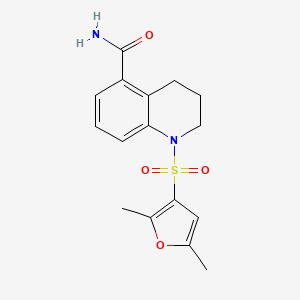![molecular formula C12H16N2O3 B7413128 N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide](/img/structure/B7413128.png)
N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide is a chemical compound that features a pyridine ring substituted with a hydroxymethyl group at the 4-position and an oxane-2-carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxylic acid and oxane-2-carboxylic acid.
Formation of Hydroxymethyl Group: The hydroxymethyl group is introduced at the 4-position of the pyridine ring through a hydroxymethylation reaction.
Amidation: The oxane-2-carboxylic acid is then converted to its corresponding amide by reacting with an appropriate amine under amidation conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The oxane-2-carboxamide group can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Formation of N-[4-(carboxyl)pyridin-3-yl]oxane-2-carboxamide.
Reduction: Formation of N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
Uniqueness
N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide is unique due to its specific substitution pattern and the presence of both hydroxymethyl and oxane-2-carboxamide groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-8-9-4-5-13-7-10(9)14-12(16)11-3-1-2-6-17-11/h4-5,7,11,15H,1-3,6,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKWUYYGFTUVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)NC2=C(C=CN=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2,2-Dimethyl-6-(trifluoromethyl)morpholin-4-yl]-(1,6-naphthyridin-4-yl)methanone](/img/structure/B7413047.png)
![2-Methyl-2-methylsulfonyl-1-[4-(oxolan-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B7413053.png)
![2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7413060.png)
![(2,6-Difluoro-3-hydroxyphenyl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone](/img/structure/B7413070.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-1-propan-2-ylpyrazole-3-carboxamide](/img/structure/B7413073.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-6-methylpyridine-3-carboxamide](/img/structure/B7413082.png)
![6-methyl-2-(methylamino)-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrimidine-4-carboxamide](/img/structure/B7413083.png)


![2-[1-(4-Chlorophenyl)ethylsulfonyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7413092.png)
![2-(2-hydroxyphenyl)-N-[(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl]acetamide](/img/structure/B7413095.png)

![1-ethyl-3-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]pyrazin-2-one](/img/structure/B7413103.png)
![3-(3,5-Dimethoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7413107.png)
